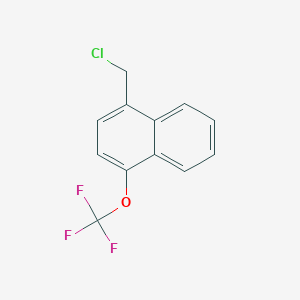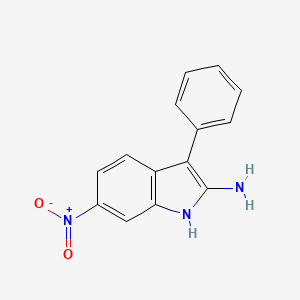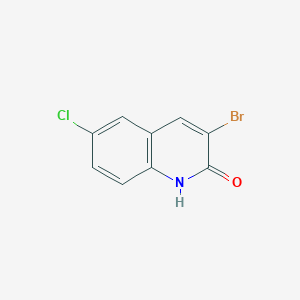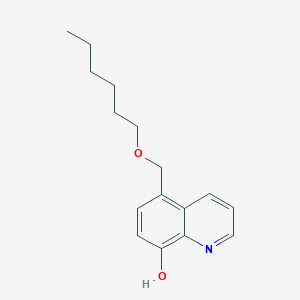![molecular formula C12H10FN5O B11859487 1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]- CAS No. 168098-94-0](/img/structure/B11859487.png)
1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules It features a purine core structure with a 3-fluorobenzyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-fluorobenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 3-fluorobenzyl alcohol reacts with the purine derivative in the presence of a base such as potassium carbonate.
Catalysts and Solvents: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by palladium-based catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acid structures.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in purine metabolism.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets such as enzymes or nucleic acids. The fluorobenzyl group enhances its binding affinity to these targets, potentially inhibiting enzyme activity or interfering with nucleic acid replication processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-((3-Fluorobenzyl)oxy)-2-pyridinecarboxylic acid: Similar in structure but with a pyridine core instead of a purine.
3-((3-Fluorobenzyl)oxy)phenylboronic acid: Contains a boronic acid group, making it useful in different chemical reactions.
Uniqueness
6-((3-Fluorobenzyl)oxy)-1H-purin-2-amine is unique due to its purine core, which is a fundamental structure in many biological molecules such as DNA and RNA. This structural feature allows it to interact with biological targets in ways that other similar compounds with different core structures cannot.
Properties
CAS No. |
168098-94-0 |
|---|---|
Molecular Formula |
C12H10FN5O |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10FN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18) |
InChI Key |
YXDVZNPTJFVUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)




![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)


